molecular formula C11H21NO B1489024 1-[(Cyclopentylamino)methyl]cyclopentan-1-ol CAS No. 1495559-34-6

1-[(Cyclopentylamino)methyl]cyclopentan-1-ol

Cat. No. B1489024
CAS RN: 1495559-34-6
M. Wt: 183.29 g/mol
InChI Key: WHLRVXZSPFZAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Cyclopentylamino)methyl]cyclopentan-1-ol, also known as CPA, is a cyclic amine compound with a five-membered ring structure. It is a versatile molecule, as it can be used in many different applications, from synthesis to biological research. CPA is a valuable compound for researchers due to its unique properties, such as its relatively low toxicity and its ability to form stable complexes with metal ions.

Scientific Research Applications

Thermal Chemistry on Pt Surfaces

A study by Morales & Zaera (2006) explored the thermal chemistry of 1-methyl-1-cyclopentene and methylene cyclopentane on Pt(111) surfaces, providing evidence for double-bond isomerization and dehydrogenation to form a methylcyclopentadiene species. This research could offer insights into the reactivity of related cyclopentane derivatives under similar conditions (Morales & Zaera, 2006).

Solvent Applications for Radical Reactions

Kobayashi et al. (2013) evaluated cyclopentyl methyl ether (CPME) as a solvent for radical reactions, demonstrating its potential in hydrostannation, hydrosilylation, and other radical-mediated transformations. This research highlights the utility of cyclopentane-based solvents in facilitating diverse chemical reactions (Kobayashi et al., 2013).

Synthesis and Characterization of Cyclic Fatty Acid Monomers

Vatèla, Sebedio, & Quéré (1988) synthesized and characterized methyl ω-(2-alkylcyclopentyl) alkenoates and alkanoates, involving Michael addition and further conversions to cyclic fatty acid monomers. This study provides a methodological approach to synthesizing cyclopentane derivatives with potential biological activity (Vatèla et al., 1988).

H2 Storage Material

Luo et al. (2013) characterized 3-methyl-1,2-BN-cyclopentane for its properties relevant to H2 storage applications, such as viscosity, thermal stability, and purity of H2 gas stream, highlighting the potential of cyclopentane derivatives in energy storage solutions (Luo et al., 2013).

Eco-Friendly Solvent for Biotechnology

De Gonzalo, Alcántara, & Domínguez de María (2019) discussed the use of cyclopentyl methyl ether (CPME) as an eco-friendly solvent for applications in biotechnology and biorefineries, demonstrating the solvent's low peroxide formation rate, stability, and high boiling point. This review underscores the importance of cyclopentane derivatives in sustainable chemistry and their potential biogenic production (De Gonzalo et al., 2019).

properties

IUPAC Name

1-[(cyclopentylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(7-3-4-8-11)9-12-10-5-1-2-6-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLRVXZSPFZAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Cyclopentylamino)methyl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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